3,5-Dichloro-4-phenylmethoxybenzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Chlorinated Aromatic Compounds
3,5-Dichloro-4-phenylmethoxybenzoic acid belongs to the broad class of benzoic acid derivatives. The foundational structure is benzoic acid, a simple aromatic carboxylic acid. The key modifications to this parent structure are the inclusion of two chlorine atoms and a phenylmethoxy (benzyloxy) group attached to the benzene (B151609) ring.
The presence of chlorine atoms places it within the category of chlorinated aromatic compounds. These compounds are of significant interest in various fields of chemistry due to the unique electronic and steric properties that chlorine atoms impart to the aromatic ring. The carbon-chlorine bond can influence the reactivity of the molecule and is a key feature in many agrochemicals and pharmaceuticals. Specifically, it is a dichlorobenzene derivative. google.com
The benzyloxy group (C₆H₅CH₂O-), on the other hand, introduces a larger, flexible ether linkage. This group can serve as a protective group for a hydroxyl function during multi-step syntheses and can also influence the biological activity of the final molecule.
Nomenclature and Chemical Identification in Scholarly Discourse
Precise communication in scientific research relies on standardized nomenclature and unique identifiers. This section details the naming conventions and database identifiers for this compound.
IUPAC Naming Conventions and Common Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 3,5-dichloro-4-(phenylmethoxy)benzoic acid . nih.gov However, in scientific literature and chemical catalogs, it is frequently referred to by its common synonym, 4-Benzyloxy-3,5-dichlorobenzoic acid . epa.govncats.io This alternative name emphasizes the benzyloxy group as a substituent on the dichlorobenzoic acid framework. Other synonyms include 3,5-dichloro-4-benzyloxybenzoic acid. epa.gov
CAS Registry and Other Database Identifiers
To avoid ambiguity, chemical compounds are assigned unique identifiers by various databases. The most universally recognized is the Chemical Abstracts Service (CAS) Registry Number.
| Identifier | Value |
| CAS Registry Number | 41490-13-5 |
| PubChem CID | 309764 |
| UNII | LA3N7D956P |
| DSSTox Substance ID | DTXSID30309513 |
These identifiers are crucial for database searches and for ensuring the correct compound is being referenced in research publications and patents. nih.govepa.gov
Detailed Research Findings
The utility of this compound in academic research is primarily as a precursor or intermediate in the synthesis of more complex molecules. Its synthesis is a key step in accessing this valuable building block.
A plausible and widely used method for the synthesis of aryl-alkyl ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of synthesizing the title compound, the starting material would be 3,5-dichloro-4-hydroxybenzoic acid. This would be treated with a suitable base to deprotonate the hydroxyl group, followed by the addition of a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the ether linkage. This method is a cornerstone of organic synthesis for preparing both symmetrical and asymmetrical ethers. hmdb.ca The use of benzyl groups as protecting groups for hydroxyl functions is a common strategy in multi-step organic synthesis. rsc.org
While specific, detailed research findings on the direct biological activity of this compound are limited, its role as an intermediate is noted. For instance, derivatives of benzyloxy-containing compounds have been investigated for their potential biological activities. In one study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the Mycobacterium tuberculosis H37Rv strain. spectrabase.com While this study does not directly use this compound, it highlights the importance of the benzyloxy moiety in the development of new therapeutic agents. The synthesis of these molecules involved the reaction of 4-cyanophenol with benzyl bromides, followed by reduction of the nitrile to an amine. spectrabase.com This underscores the utility of benzyloxy-substituted building blocks in medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTMPTOVLRQSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30309513 | |
| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41490-13-5 | |
| Record name | NSC212202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzyloxy-3,5-dichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30309513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Benzyloxy)-3,5-dichlorobenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 3,5-dichloro-4-phenylmethoxybenzoic acid, the primary disconnections involve the ether linkage, the carbon-halogen bonds, and the carboxylic acid group.
The most logical disconnection is at the ether bond (C-O), as ether synthesis is a well-established transformation. This leads to two key synthons: a 3,5-dichloro-4-hydroxybenzoic acid derivative and a benzyl (B1604629) halide. This approach is generally favored due to the reliability of etherification reactions like the Williamson ether synthesis.
Another possible, though less common, disconnection is at the C-Cl bonds. This would involve the late-stage chlorination of a 4-phenylmethoxybenzoic acid precursor. However, controlling the regioselectivity of chlorination on an activated ring can be challenging, potentially leading to a mixture of isomers.
Finally, the carboxylic acid group can be disconnected, suggesting a precursor such as 3,5-dichloro-4-phenylmethoxytoluene, which would then be oxidized. The order of these transformations is critical to achieving the desired product efficiently.
Classical and Contemporary Synthetic Routes to the Core Structure
The synthesis of this compound can be approached through several classical and contemporary routes, primarily focusing on the sequential introduction of the functional groups onto the aromatic core.
Approaches Involving Benzyl Ether Formation
The formation of the benzyl ether is a key step in the most common synthetic pathway. The Williamson ether synthesis is a classic and highly effective method for this transformation. nih.govchemicalbook.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. nih.govchemicalbook.com
In the context of synthesizing this compound, this would typically involve the reaction of 3,5-dichloro-4-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group, facilitating the nucleophilic attack on the benzyl halide.
Modern variations of benzyl ether synthesis include using alternative benzylating agents under milder conditions. For instance, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions, which might be advantageous for substrates sensitive to basic conditions. researchgate.net Another approach involves the use of 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under nearly neutral conditions. researchgate.net
Halogenation Strategies for the Aromatic Ring
A plausible strategy involves the chlorination of 4-hydroxybenzoic acid. The hydroxyl group is an ortho, para-director, leading to the formation of 3-chloro-4-hydroxybenzoic acid and subsequently 3,5-dichloro-4-hydroxybenzoic acid. Reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a suitable solvent are commonly used for such chlorinations.
Carboxylic Acid Functionalization Pathways
The carboxylic acid group can be introduced at various stages of the synthesis. One common strategy is to start with a precursor that already contains the carboxyl group, such as 4-hydroxybenzoic acid. Alternatively, the carboxyl group can be formed from the oxidation of a methyl group. For instance, a toluene (B28343) derivative could be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another approach is the carboxylation of an organometallic reagent, such as a Grignard or organolithium species, with carbon dioxide. However, the generation of such reagents can be incompatible with certain functional groups.
Synthesis via Key Precursors (e.g., 3,5-Dichloro-4-hydroxybenzoic Acid or Related Benzoic Acid Derivatives)
The most direct and widely applicable synthetic route to this compound utilizes 3,5-dichloro-4-hydroxybenzoic acid as a key precursor. This approach benefits from the commercial availability of the precursor and the efficiency of the subsequent chemical transformation.
Chemical Transformations of Precursor Compounds
The primary transformation required is the benzylation of the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid. A typical procedure, based on the synthesis of the related compound 4-benzyloxy-3-chlorobenzoic acid, would involve the following steps orgsyn.org:
Deprotonation: 3,5-Dichloro-4-hydroxybenzoic acid is dissolved in a suitable solvent mixture, such as methanol (B129727) and tetrahydrofuran. An aqueous solution of a strong base, like sodium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.
Nucleophilic Substitution: Benzyl chloride is then added to the reaction mixture. The phenoxide ion attacks the benzylic carbon of benzyl chloride in an SN2 reaction, displacing the chloride ion and forming the benzyl ether linkage.
Reaction Conditions: The reaction is typically carried out at reflux temperature for several hours to ensure complete conversion. orgsyn.org
Workup and Purification: After the reaction is complete, the mixture is acidified to protonate the carboxylic acid, leading to the precipitation of the product. The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system.
This method, an example of the Williamson ether synthesis, is generally high-yielding and provides a straightforward route to the desired product.
Table 1: Physical and Chemical Properties of this compound and a Key Precursor
| Property | This compound | 3,5-Dichloro-4-hydroxybenzoic Acid |
| Molecular Formula | C₁₄H₁₀Cl₂O₃ nih.gov | C₇H₄Cl₂O₃ |
| Molecular Weight | 297.13 g/mol nih.gov | 207.01 g/mol |
| CAS Number | 41490-13-5 nih.gov | 3336-41-2 |
| Appearance | Solid (predicted) | White to off-white powder |
| Melting Point | Not available | 264-266 °C |
Table 2: Spectroscopic Data for Key Compounds
| Compound | Spectroscopic Data |
| This compound | ¹H NMR (Predicted): Signals corresponding to the two aromatic protons on the dichlorinated ring, the five protons of the benzyl group, and the carboxylic acid proton. ¹³C NMR (Predicted): Resonances for the carboxyl carbon, the aromatic carbons of both rings, and the benzylic carbon. IR (Predicted): Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-O-C stretching of the ether, and C-Cl stretching. Mass Spectrum (EI): Molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of benzyl and carboxyl groups. |
| 3,5-Dichloro-4-hydroxybenzoic Acid | ¹H NMR (DMSO-d₆): Signals for the two aromatic protons and the hydroxyl and carboxylic acid protons. ¹³C NMR (DMSO-d₆): Resonances for the carboxyl carbon and the aromatic carbons. IR: Broad O-H stretching band for the carboxylic acid and phenolic hydroxyl, C=O stretching, and C-Cl stretching. Mass Spectrum (EI): Molecular ion peak at m/z 206/208/210 corresponding to the isotopic pattern of two chlorine atoms. |
Reaction Conditions and Catalysis in Precursor Derivatization
The primary route to obtaining this compound involves the derivatization of a suitable precursor, typically 4-hydroxy-3,5-dichlorobenzoic acid. The key transformation in this derivatization is the benzylation of the hydroxyl group to form the phenylmethoxy (benzyloxy) ether. Various catalytic systems and reaction conditions have been explored for the O-benzylation of phenolic compounds, which are analogous to the synthesis of the target molecule.
One common method involves the reaction of the phenolic precursor with benzyl chloride in the presence of a base and a phase transfer catalyst (PTC). researchgate.net Tetrabutylammonium bromide (TBAB) is a frequently used PTC that facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the reaction with benzyl chloride occurs. researchgate.net This method often employs a biphasic system (liquid-liquid or solid-liquid) and can lead to high selectivity for the desired O-alkylated product. researchgate.net
Alternative catalytic systems for benzylation include the use of basic metal oxides. google.com For instance, reacting a phenol (B47542) with benzyl alcohol in the presence of a catalyst like magnesium oxide can yield the corresponding benzyl ether. google.com This approach can be performed in the vapor phase at elevated temperatures, offering a different set of conditions to control the reaction outcome. google.com Iron chlorides, such as FeCl₃·6H₂O, have also been investigated as catalysts for the etherification of benzylic alcohols, providing a greener alternative to some traditional methods. acs.orgnih.gov
The choice of solvent is also critical. Solvents such as acetonitrile, acetone, and dichloromethane (B109758) are commonly used for these types of reactions. researchgate.netccspublishing.org.cnvaia.com The reaction temperature is another key parameter, with typical ranges from room temperature to reflux, depending on the specific catalyst and reactants used.
Table 1: Catalytic Systems for Benzylation of Phenolic Precursors
| Catalyst System | Reagents | Typical Conditions | Reference |
| Phase Transfer Catalysis | Benzyl chloride, Base (e.g., KOH, K₂CO₃), TBAB | Biphasic system (L-L or S-L), 90°C | researchgate.net |
| Basic Metal Oxide | Benzyl alcohol, Magnesium oxide | Vapor phase, 350-450°C | google.com |
| Iron (III) Chloride | Benzyl alcohol, FeCl₃·6H₂O | Propylene carbonate, 70-120°C | acs.orgnih.gov |
Optimization of Reaction Parameters and Yield Enhancement Strategies
To maximize the yield of this compound, careful optimization of reaction parameters is essential. Key factors that influence the reaction outcome include the molar ratio of reactants, catalyst loading, reaction temperature, and reaction time.
In phase transfer catalyzed benzylations, the molar ratio of the phenolic precursor to benzyl chloride and the base is a critical factor. An excess of the alkylating agent can sometimes lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion. The concentration of the phase transfer catalyst also plays a significant role; typically, catalytic amounts are sufficient to promote the reaction efficiently.
For reactions involving benzyl alcohol as the benzylating agent, the temperature and catalyst concentration are major determinants of the reaction rate and selectivity. For example, in the benzylation of phenols using a sulfuric acid catalyst, increasing the temperature and the amount of catalyst has been shown to increase the yield of the benzylated product. ccspublishing.org.cn However, excessively high temperatures can lead to undesired side reactions and decomposition of the product.
The choice of base is also crucial in Williamson ether synthesis-type reactions. Strong bases like sodium hydride are effective in deprotonating the phenol to form the more nucleophilic phenoxide ion. vaia.com The reaction time must be optimized to ensure complete conversion without promoting the formation of degradation products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is a standard practice to determine the optimal reaction time. chemicalbook.com
Table 2: Influence of Reaction Parameters on Benzylation Yield
| Parameter | Effect on Yield | Optimization Strategy | Reference |
| Molar Ratio of Reactants | Affects conversion and byproduct formation | Stoichiometric or slight excess of benzylating agent | researchgate.netccspublishing.org.cn |
| Catalyst Concentration | Influences reaction rate | Use of catalytic amounts to minimize cost and side reactions | researchgate.netgoogle.com |
| Temperature | Affects reaction rate and selectivity | Optimization to balance rate and minimize decomposition | google.comccspublishing.org.cn |
| Reaction Time | Determines the extent of conversion | Monitoring by TLC to identify completion | chemicalbook.com |
Modern Purification and Isolation Techniques in Synthetic Protocols
The purification of the final product, this compound, is a critical step to ensure its suitability for subsequent applications. Conventional methods for purifying benzoic acid derivatives include recrystallization and distillation. google.com
Recrystallization is a widely used technique that relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. pitt.edu For benzoic acids, hot water is a common solvent for recrystallization, as the solubility of benzoic acid is significantly higher in hot water than in cold water. pitt.eduyoutube.com Organic solvents such as toluene can also be used for recrystallization. google.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, which are then collected by filtration. pitt.eduyoutube.com
For more challenging separations or to achieve very high purity, modern purification techniques are employed. Melt crystallization is an effective method for purifying benzoic acid, where the crude material is melted and then slowly cooled to form crystals of the pure compound. researchgate.net This technique can be performed in specialized equipment like fin-type or inclined column crystallizers, which can enhance the separation efficiency. researchgate.net
Chromatographic techniques are also invaluable for the purification of substituted benzoic acids. Ion-pair chromatography, particularly on reversed-phase silica (B1680970) gel, can be used to separate different benzoic acid derivatives based on their polarity and ionic interactions. merckmillipore.com This method involves the use of an ion-pairing reagent in the mobile phase to control the retention of the acidic compounds on the stationary phase. merckmillipore.com
The final isolated product is typically characterized by various analytical techniques, including melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity. chemicalbook.com
Table 3: Purification Techniques for Benzoic Acid Derivatives
| Technique | Principle | Typical Solvents/Conditions | Reference |
| Recrystallization | Differential solubility | Hot water, Toluene | google.compitt.eduyoutube.com |
| Melt Crystallization | Fractional solidification from the melt | Controlled cooling of the molten compound | researchgate.net |
| Ion-Pair Chromatography | Partitioning and ionic interactions | Reversed-phase silica gel with an ion-pairing reagent | merckmillipore.com |
Comprehensive Structural Characterization and Spectroscopic Analysis of 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Advanced Spectroscopic Techniques for Molecular Structure Elucidation
Spectroscopic methods offer detailed insights into the molecular framework, functional groups, and electronic environment of 3,5-Dichloro-4-phenylmethoxybenzoic acid.
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorinated benzoic acid ring would appear as a singlet due to their chemical equivalence. The five protons of the phenyl group on the phenylmethoxy moiety would exhibit multiplets in the aromatic region. The two benzylic protons of the -CH₂- group would likely appear as a singlet. The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the carboxyl carbon, the carbons of the dichlorinated benzene (B151609) ring, the benzylic carbon, and the carbons of the phenyl group. The chemical shifts of the carbons in the dichlorinated ring would be influenced by the electron-withdrawing chlorine atoms and the electron-donating phenylmethoxy group.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic | ~7.8 - 8.0 | s | 2H | Protons on dichlorinated ring |
| Aromatic | ~7.3 - 7.5 | m | 5H | Protons on phenyl ring |
| Benzylic | ~5.2 | s | 2H | -CH₂- protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Carbonyl | ~165 - 170 | -COOH |
| Aromatic | ~155 - 160 | C-O (dichlorinated ring) |
| Aromatic | ~135 - 140 | Quaternary C of phenyl ring |
| Aromatic | ~130 - 135 | C-Cl (dichlorinated ring) |
| Aromatic | ~128 - 130 | CH of phenyl ring |
| Aromatic | ~125 - 128 | CH of phenyl ring |
| Aromatic | ~120 - 125 | C-COOH (dichlorinated ring) |
| Aromatic | ~115 - 120 | CH of dichlorinated ring |
| Benzylic | ~70 - 75 | -CH₂- |
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxyl group. The C-O stretching vibrations of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether and acid) | 1200 - 1300 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) with a specific intensity ratio, confirming the presence of two chlorine atoms. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH), the phenylmethoxy group, or cleavage of the benzylic C-O bond.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Comment |
|---|---|---|
| [M]⁺ | 298/300/302 | Molecular ion with isotopic pattern for two chlorines |
| [M-COOH]⁺ | 253/255/257 | Loss of the carboxylic acid group |
| [C₇H₅O]⁺ | 105 | Benzoyl cation |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography would provide the most definitive three-dimensional structure of this compound in the solid state.
By growing a suitable single crystal, X-ray diffraction analysis could determine the crystal system, space group, and the dimensions of the unit cell. It is common for carboxylic acids to crystallize in centrosymmetric space groups, often forming hydrogen-bonded dimers. For instance, the related compound 4-(benzyloxy)benzoic acid crystallizes in the monoclinic space group P2₁/n nih.govresearchgate.net. A similar packing arrangement could be anticipated for this compound.
Predicted Crystallographic Parameters for this compound (by analogy)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c or similar |
| a (Å) | ~8-12 |
| b (Å) | ~5-10 |
| c (Å) | ~15-25 |
| β (°) | ~90-110 |
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. A key conformational feature would be the torsion angle between the dichlorinated benzene ring and the phenyl ring of the phenylmethoxy group. This angle would be influenced by steric hindrance and crystal packing forces. The planarity of the benzoic acid moiety and the orientation of the carboxylic acid group relative to the benzene ring would also be determined. In the solid state, it is highly probable that the carboxylic acid groups would form centrosymmetric dimers through intermolecular hydrogen bonding.
Intermolecular Interactions in the Crystalline Lattice (e.g., Hydrogen Bonding Networks, Halogen Bonding)
The solid-state packing of this compound is anticipated to be governed by a combination of strong hydrogen bonding, potential halogen bonding, and weaker van der Waals forces.
Hydrogen Bonding Networks:
A primary and highly predictable intermolecular interaction in the crystalline structure of this compound is the formation of hydrogen-bonded dimers through the carboxylic acid moieties. This is a nearly universal feature in the crystal structures of simple carboxylic acids. The hydrogen atom of the carboxyl group of one molecule forms a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule, and vice versa, resulting in a centrosymmetric dimer.
Interactive Data Table: Predicted Hydrogen Bond Parameters
| Donor Atom | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) | Type of Interaction |
| O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | 170 - 180 | Strong Intermolecular Hydrogen Bond |
Halogen Bonding:
The presence of two chlorine atoms on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the case of this compound, the chlorine atoms could potentially form halogen bonds with electron-rich sites on neighboring molecules, such as the carbonyl oxygen or the ether oxygen.
The strength of a halogen bond is dependent on the polarizability of the halogen and the electron-withdrawing nature of the substituents on the ring to which it is attached. The electron-withdrawing nature of the benzoic acid group would enhance the electrophilic character of the chlorine atoms, making halogen bonding a plausible secondary interaction contributing to the stability of the crystal lattice.
Interactive Data Table: Potential Halogen Bond Interactions
| Donor Atom (Halogen) | Acceptor Atom | Predicted Distance (Å) | Predicted Angle (°) | Type of Interaction |
| Cl | O=C (Carbonyl) | 3.0 - 3.5 | ~165 | Weak to Moderate Halogen Bond |
| Cl | O (Ether) | 3.0 - 3.5 | ~165 | Weak to Moderate Halogen Bond |
Conformational Analysis and Stereochemical Considerations
The conformational flexibility of this compound primarily arises from the rotation around the C-O-C ether linkage and the C-C bond connecting the carboxylic acid group to the aromatic ring.
The dihedral angle between the phenyl ring and the benzoic acid moiety is influenced by the steric hindrance imposed by the ortho-chlorine atoms and the benzyloxy group. It is expected that the carboxylic acid group will be twisted out of the plane of the dichlorophenyl ring to minimize steric repulsion.
The orientation of the phenylmethoxy group is determined by the torsion angles around the C-O and O-CH₂ bonds. The rotation around these bonds will be influenced by a balance of steric effects and the desire to maximize stabilizing electronic interactions. The molecule is achiral and does not have any stereocenters.
Computational modeling would be required to determine the precise low-energy conformations and the rotational energy barriers. However, a qualitative analysis suggests that the molecule will adopt a conformation that minimizes steric clashes between the two aromatic rings and between the substituents on the dichlorophenyl ring.
Interactive Data Table: Key Torsional Angles for Conformational Analysis
| Bond | Description of Torsional Angle | Expected Conformation |
| C(Aryl)-C(Carboxyl) | Defines the orientation of the carboxylic acid group relative to the dichlorophenyl ring. | Non-planar to alleviate steric strain. |
| C(Aryl)-O(Ether) | Defines the orientation of the benzyloxy group relative to the dichlorophenyl ring. | Likely to be non-planar. |
| O(Ether)-CH₂(Benzyl) | Defines the orientation of the benzyl (B1604629) group. | Staggered conformations are generally favored. |
| CH₂(Benzyl)-C(Phenyl) | Defines the orientation of the terminal phenyl ring. | Rotation is expected, with energy minima corresponding to staggered arrangements. |
Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Reaction Mechanisms and Pathways of Transformation
The reactivity of 3,5-dichloro-4-phenylmethoxybenzoic acid is governed by the electronic effects of its substituents on the benzene (B151609) ring. The two chlorine atoms and the carboxylic acid group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack and activates it towards nucleophilic substitution under certain conditions. The phenylmethoxy group, specifically the ether oxygen, can donate electron density to the ring through resonance, but this effect is likely outweighed by the strong deactivating nature of the other substituents.
Transformations of this molecule can be broadly categorized into reactions involving the carboxylic acid group, cleavage or modification of the phenylmethoxy moiety, and substitution on the aromatic ring. The reaction conditions will determine which part of the molecule is most likely to react. For instance, reactions under acidic or basic conditions will primarily involve the carboxylic acid, while reactions with strong nucleophiles or under catalytic conditions may target the aromatic ring or the benzyl (B1604629) ether.
Substitution Reactions Involving the Aromatic Ring and Side Chains
Electrophilic Aromatic Substitution:
The benzene ring of this compound is heavily deactivated due to the presence of three electron-withdrawing groups (two chloro, one carboxyl). Consequently, it is highly resistant to common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmsu.edu For such a reaction to occur, extremely harsh conditions would be required, and the substitution pattern would be directed by the existing substituents. The phenylmethoxy group is an ortho-, para- director, while the chloro and carboxyl groups are meta-directors. Given the existing substitution, any potential electrophilic attack would be sterically hindered and electronically disfavored.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is more plausible, as the electron-withdrawing groups stabilize the negative charge of the Meisenheimer complex intermediate. wikipedia.orgbyjus.commasterorganicchemistry.com However, for a classic SNAr reaction to proceed, a good leaving group (like a halide) must be positioned ortho or para to a strong electron-withdrawing group (like a nitro group). nih.gov In this molecule, the chloro groups are not ideally positioned relative to the carboxyl group to facilitate this reaction under standard conditions. A reaction would likely require a very strong nucleophile and high temperatures.
Functional Group Interconversions of the Carboxylic Acid and Phenylmethoxy Moieties
The carboxylic acid group is the most reactive site for many common transformations.
Esterification: Like other benzoic acids, this compound can undergo esterification with alcohols in the presence of an acid catalyst (e.g., H₂SO₄), a reaction known as Fischer esterification. tcu.edumasterorganicchemistry.com The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. Due to the steric hindrance from the two ortho-chloro substituents, the reaction rate might be slower compared to unsubstituted benzoic acid. acs.org
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Direct amidation by heating the carboxylic acid with an amine is also possible but often requires high temperatures and removal of water. Catalytic methods using agents like boric acid have also been developed for the amidation of benzoic acids. rsc.orgresearchgate.net
| Reaction Type | Reagents | Product Type | General Mechanism |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification |
| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (R'-NH₂) | Amide | Nucleophilic Acyl Substitution |
| Direct Amidation | Amine (R'-NH₂), Heat or Catalyst (e.g., Boric Acid) | Amide | Dehydrative Condensation |
Phenylmethoxy Moiety (Benzyl Ether Cleavage):
The phenylmethoxy group is a benzyl ether, which can be cleaved under various conditions. The most common method is catalytic hydrogenolysis. youtube.com This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the carbon-oxygen bond of the ether to yield 3,5-dichloro-4-hydroxybenzoic acid and toluene (B28343). youtube.comjk-sci.com This method is generally mild and high-yielding. Alternative methods for benzyl ether cleavage include using strong acids or oxidative reagents, though these may be less compatible with the other functional groups in the molecule. acs.orgorganic-chemistry.orgsemanticscholar.org
Carboxylic Acid and Aromatic Ring Reduction:
The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The aromatic ring itself can be reduced to a cyclohexane ring through catalytic hydrogenation, but this requires more forcing conditions (higher pressure and temperature) and specific catalysts, such as rhodium or ruthenium. researchgate.netcabidigitallibrary.orgnih.gov The selectivity of the reduction (aromatic ring vs. carboxylic acid) would depend on the choice of catalyst and reaction conditions.
| Functional Group | Reaction | Typical Reagents | Product |
|---|---|---|---|
| Phenylmethoxy (Benzyl Ether) | Cleavage (Hydrogenolysis) | H₂, Pd/C | 3,5-Dichloro-4-hydroxybenzoic acid + Toluene |
| Carboxylic Acid | Reduction | LiAlH₄, followed by H₂O | (3,5-Dichloro-4-phenylmethoxyphenyl)methanol |
| Aromatic Ring | Hydrogenation | H₂, Rh/C or Ru/C, high pressure/temp | 3,5-Dichloro-4-(cyclohexylmethoxy)cyclohexane-1-carboxylic acid |
Catalytic Reactions and Their Mechanistic Underpinnings
As mentioned, catalytic hydrogenation is a key potential reaction for this molecule.
Palladium-catalyzed hydrogenolysis of the benzyl ether is a highly selective and widely used reaction. The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen to release the deprotected phenol (B47542) and toluene. jk-sci.com This reaction is generally chemoselective and should not affect the chloro substituents or the carboxylic acid group under standard conditions. epa.gov
Ruthenium or Rhodium-catalyzed hydrogenation of the aromatic ring proceeds via the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The presence of the carboxylic acid can sometimes poison the catalyst, making the reaction challenging. nih.gov The chlorine atoms would likely remain intact under these conditions, although hydrodehalogenation can be a side reaction under more severe conditions or with certain catalysts.
Synthesis and Structural Elucidation of Derivatives and Analogues of 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Design Principles for Structural Modifications
The molecular architecture of 3,5-dichloro-4-phenylmethoxybenzoic acid offers three primary regions for modification: the phenylmethoxy moiety, the halogen substituents on the central phenyl ring, and the carboxylic acid group. Each site can be independently or combinatorially altered to probe the structure-activity relationship (SAR).
The phenylmethoxy group, also known as a benzyloxy group, provides significant scope for modification. Alterations can be made to the terminal phenyl ring or the linking methylene bridge. Introducing substituents onto this terminal ring can modulate electronic properties, steric bulk, and lipophilicity. For example, electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano, halogens) can be installed at the ortho, meta, or para positions to fine-tune interactions with biological targets. The length of the alkyl chain connecting the phenyl ring and the ether oxygen can also be varied to explore the impact of distance and flexibility.
Table 1: Properties of Halogen Substituents for Potential Analogues
| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Key Features in Molecular Design |
|---|---|---|---|
| Fluorine (F) | 3.98 | 1.47 | Strong electron-withdrawing effect; can improve metabolic stability; potential H-bond acceptor. |
| Chlorine (Cl) | 3.16 | 1.75 | Good balance of lipophilicity and electronic effects; capable of forming halogen bonds. |
| Bromine (Br) | 2.96 | 1.85 | Stronger halogen bond donor than chlorine; increases lipophilicity and molecular weight. nih.gov |
The carboxylic acid is a highly versatile functional group for derivatization. It is often a key interaction point with biological targets but can also impart undesirable properties like poor membrane permeability due to its ionizable nature. Common derivatization strategies include:
Esterification: Converting the carboxylic acid to an ester can mask its polarity, potentially improving cell permeability. Esters can also act as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid.
Amidation: Formation of primary, secondary, or tertiary amides introduces a hydrogen bond donor/acceptor group, which can lead to new interactions with a target.
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) can maintain the key acidic interaction while altering other properties like pKa, metabolic stability, and cell penetration.
Synthetic Strategies for Novel Analogues and Homologues
The synthesis of analogues of this compound typically involves multi-step sequences starting from commercially available materials. A general and flexible approach often begins with a suitably substituted phenol (B47542) or benzoic acid, followed by sequential reactions to build the final molecule.
One common strategy starts with a p-hydroxybenzoic acid derivative. The synthesis could proceed via the following steps:
Esterification: The carboxylic acid of the starting material, such as p-methylbenzoic acid, is first protected, often as a tert-butyl ester, to prevent unwanted side reactions in subsequent steps. google.com
Chlorination: The aromatic ring is then chlorinated. This can be achieved using reagents like sulfuryl chloride or by introducing a nitrogen-chlorine gas mixture in the presence of a Lewis acid catalyst. google.com
Etherification: For analogues of the phenylmethoxy portion, a Williamson ether synthesis is commonly employed. This involves reacting the corresponding dichlorinated p-hydroxybenzoic acid ester with a desired benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.
Hydrolysis: Finally, the protecting group on the carboxylic acid is removed. For example, a tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. google.com
Alternative routes may involve starting with a dichlorinated phenol and introducing the carboxylic acid functionality at a later stage through methods such as carboxylation using n-butyllithium at low temperatures, although these conditions can be harsh for large-scale production. semanticscholar.org
Chemical Structure-Activity Relationship (SAR) Studies from a Molecular Interaction Perspective
SAR studies aim to correlate specific structural features of a molecule with its resulting activity. For analogues of this compound, the focus is on how modifications to the three key regions of the scaffold affect non-covalent interactions with a target molecule, such as a protein receptor or enzyme.
The electronic nature of substituents on the aromatic rings plays a crucial role in defining the strength and type of molecular interactions. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the molecule.
Studies on analogous scaffolds have shown that the presence of electron-withdrawing substituents, such as halogens, on the aromatic rings can be critical for biological activity. nih.gov These groups can enhance the potential for specific interactions. For instance, the two chlorine atoms on the central benzoic acid ring make the adjacent ether oxygen more electron-poor and can influence the acidity of the carboxylic acid proton. Furthermore, EWGs on an aromatic ring can strengthen its ability to participate in halogen bonding or other electrostatic interactions. In related molecular systems, compounds with electron-withdrawing substitutions like F, Br, and Cl on an aromatic ring demonstrated stronger activity compared to analogues with electron-donating groups like methyl. nih.gov This suggests that a more electron-deficient aromatic system may lead to more favorable packing and interactions within a target's binding pocket. nih.gov
Table 2: Predicted Influence of Phenylmethoxy Ring Substituents on Molecular Interactions
| Substituent (at para-position) | Electronic Effect | Predicted Impact on Molecular Interactions |
|---|---|---|
| -NO₂ (Nitro) | Strong Electron-Withdrawing | May enhance electrostatic or dipole interactions; potential for hydrogen bonding. |
| -CN (Cyano) | Strong Electron-Withdrawing | Can act as a hydrogen bond acceptor; enhances dipole moment. |
| -Cl (Chloro) | Electron-Withdrawing | Can participate in halogen bonding; increases lipophilicity. |
| -H (Hydrogen) | Neutral (Reference) | Baseline for comparison. |
| -CH₃ (Methyl) | Electron-Donating | Increases lipophilicity; can participate in van der Waals interactions. |
Steric Effects of Substituents on Molecular Recognition
The molecular recognition properties of this compound and its derivatives are significantly influenced by the steric bulk of the substituents on the aromatic ring. These steric effects can dictate the conformation of the molecule and its ability to interact with other molecules or biological targets. jackwestin.com The two chlorine atoms at the 3 and 5 positions, flanking the phenylmethoxy and carboxylic acid groups, impose considerable steric hindrance.
This steric crowding can lead to a non-planar arrangement of the molecule, where the carboxylic acid group and the phenylmethoxy group may be twisted out of the plane of the central benzene (B151609) ring. nih.gov The degree of this twisting would depend on the nature of any additional substituents. For instance, the introduction of bulky groups on the benzyl moiety of the phenylmethoxy group would further increase steric congestion, potentially leading to a more pronounced out-of-plane conformation.
These conformational changes have a direct impact on molecular recognition. A twisted conformation can hinder the optimal alignment of functional groups required for binding to a receptor or for forming specific intermolecular interactions in a crystal lattice. Conversely, the defined shape imposed by the steric hindrance can also lead to high selectivity in molecular recognition, as only complementary shapes would be able to interact effectively. nih.gov
The table below summarizes the potential impact of different substituents on the steric profile and molecular recognition capabilities of this compound derivatives.
Influence of Substituents on Steric Effects and Molecular Recognition
| Substituent Position | Substituent Type | Potential Steric Impact | Consequence for Molecular Recognition |
|---|---|---|---|
| Benzyl group (ortho, meta, para) | Small (e.g., -CH3) | Minor increase in steric bulk. | Minimal change in binding affinity or crystal packing. |
| Benzyl group (ortho, meta, para) | Bulky (e.g., -C(CH3)3) | Significant increase in steric hindrance. | May disrupt planar conformations, potentially reducing binding affinity or altering crystal packing. Can also enhance selectivity. |
Role of Hydrogen Bonding and Halogen Bonding in Molecular Assembly
The molecular assembly of this compound and its analogues in the solid state is expected to be directed by a combination of hydrogen bonds and halogen bonds. The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, and it is highly likely to form robust dimeric structures through O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. acs.orgresearchgate.net
In addition to hydrogen bonding, the chlorine atoms at the 3 and 5 positions can participate in halogen bonding. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the case of this compound, the chlorine atoms could form halogen bonds with the oxygen atoms of the carboxylic acid group of neighboring molecules or with the ether oxygen of the phenylmethoxy group.
The interplay between hydrogen and halogen bonding can lead to the formation of complex and predictable supramolecular architectures. For instance, the hydrogen-bonded dimers could be further organized into one-, two-, or three-dimensional networks through C-Cl···O or C-Cl···π halogen bonds. The strength and directionality of these interactions are influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to enhance the σ-hole on the halogen, leading to stronger halogen bonds. researchgate.net
The following table outlines the key intermolecular interactions that are likely to govern the molecular assembly of these compounds.
Lack of Specific Research Data on this compound Hinders Detailed Application Analysis
Initial research indicates a significant scarcity of publicly available scientific literature and data specifically detailing the applications of this compound in advanced chemical synthesis. Consequently, a thorough and informative article adhering to the requested outline cannot be generated at this time. The provided structure necessitates detailed research findings and data tables that are not present in the accessible scientific domain for this particular compound.
While information exists for structurally related compounds, such as 3,5-dichloro-4-methylbenzoic acid and 3,5-dichlorobenzoic acid, which are noted as intermediates in the synthesis of pharmaceuticals and agrochemicals, a direct extrapolation of their specific roles and applications to this compound would be speculative and not based on the required diverse and authoritative sources. For instance, a patented method for the preparation of 3,5-dichloro-4-methylbenzoic acid highlights its potential as an intermediate, but similar documentation for the phenylmethoxy derivative is not readily found.
The presence of the phenylmethoxy (benzyloxy) group suggests its potential utility as a protected form of a hydroxyl group, a common strategy in multi-step organic synthesis. This is exemplified in the synthesis of chromane derivatives using 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester, where the benzyloxy group serves as a protecting group. However, without specific studies on this compound, any discussion of its role as a versatile building block or in the preparation of complex molecules would not meet the required standard of scientific accuracy based on documented evidence.
To provide a comprehensive report as requested, further empirical studies and publications on the synthesis and application of this compound would be required.
Advanced Studies on Molecular Interactions and Ligand Design with 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Investigation of Non-Covalent Interactions with Biomolecular Systems (e.g., Proteins, Enzymes)
The interaction of a small molecule like 3,5-Dichloro-4-phenylmethoxybenzoic acid with a biological macromolecule is a complex event governed by a variety of non-covalent forces. The specificity and strength of these interactions are fundamental to the compound's potential biological activity.
Molecular recognition is the process by which molecules, through non-covalent interactions, bind to one another with a high degree of specificity. For this compound to interact effectively with a target protein or enzyme, its three-dimensional shape and the distribution of its functional groups must be complementary to a specific binding site on the biomolecule. This "lock-and-key" or, more accurately, "induced-fit" model dictates that the binding pocket of the protein and the ligand will conform to each other upon binding to maximize favorable interactions.
The binding specificity is determined by the precise arrangement of amino acid residues in the protein's active or allosteric site. These residues create a unique microenvironment that can accommodate a ligand with the appropriate size, shape, and chemical properties. The phenylmethoxy and dichlorobenzoyl moieties of the compound would be key features in determining its binding interactions.
The binding of this compound to a biomolecular target would be mediated by a combination of non-covalent interactions:
Hydrogen Bonds: The carboxylic acid group of the molecule is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with suitable amino acid residues in a protein's binding site, such as serine, threonine, tyrosine, histidine, and the peptide backbone. The ether oxygen of the phenylmethoxy group can also act as a hydrogen bond acceptor.
Halogen Bonds: The two chlorine atoms on the benzene (B151609) ring can participate in halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a carbonyl oxygen or a nitrogen atom in the protein. This type of interaction is increasingly recognized for its importance in ligand-protein binding and can contribute significantly to binding affinity and specificity.
Table 1: Potential Non-Covalent Interactions of this compound
| Functional Group | Potential Interaction Type | Potential Protein Partner Residues |
|---|---|---|
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Ser, Thr, Tyr, His, Asn, Gln, Asp, Glu |
| Chlorine Atoms (-Cl) | Halogen Bond | Carbonyl oxygen, Nitrogen atoms |
| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phe, Tyr, Trp, His |
| Dichlorophenyl Ring | Hydrophobic Interaction, Halogen Bonding | Leu, Ile, Val, Phe |
| Ether Oxygen (-O-) | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr |
Structural Analysis of Compound-Target Complexes (e.g., Co-crystallization Studies)
To fully understand the binding mode of this compound with a specific biological target, structural analysis of the compound-target complex is essential. The gold standard for this is X-ray crystallography of a co-crystallized complex. This technique can provide a high-resolution, three-dimensional structure of the ligand bound within the active site of the protein.
Such a structure would reveal:
The precise orientation of the ligand in the binding pocket.
The specific amino acid residues involved in binding.
The exact distances and geometries of the non-covalent interactions, confirming the roles of hydrogen bonds, halogen bonds, and hydrophobic interactions.
While specific co-crystallization studies for this compound are not readily found in the literature, this methodology remains a critical tool for validating computational models and guiding further drug design efforts. For instance, studies on related benzoic acid derivatives have utilized X-ray crystallography to elucidate their binding mechanisms.
Rational Design and Chemical Modification for Enhanced Molecular Interactions
Based on an understanding of the molecular interactions, rational design strategies can be employed to modify the structure of this compound to enhance its binding affinity and selectivity for a target protein.
Potential modifications could include:
Modification of the Carboxylic Acid: Esterification or conversion to an amide could alter the hydrogen bonding properties and bioavailability of the compound.
Substitution on the Phenyl Rings: Adding or modifying substituents on either the phenyl or dichlorophenyl ring could optimize hydrophobic or steric interactions. For example, adding hydrogen bond donors or acceptors could create new interactions with the protein.
Alteration of the Linker: The length and flexibility of the ether linkage could be modified to improve the positioning of the aromatic rings within the binding site.
Computational approaches, such as molecular docking, are invaluable in this process. Molecular docking can predict the binding orientation and affinity of virtual compounds to a target's active site, allowing for the screening of numerous potential modifications before undertaking their chemical synthesis. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are then used to refine the design of more potent and selective ligands.
Emerging Research Directions and Future Perspectives for 3,5 Dichloro 4 Phenylmethoxybenzoic Acid
Development of Novel and Sustainable Synthetic Routes
The future development and application of 3,5-Dichloro-4-phenylmethoxybenzoic acid are intrinsically linked to the availability of efficient, cost-effective, and environmentally benign synthetic methodologies. Current research is geared towards moving away from traditional, often harsh, chemical syntheses towards more sustainable and elegant solutions.
One of the most promising avenues is the adoption of green chemistry principles. This includes the use of safer solvents, renewable starting materials, and the reduction of energy consumption and waste generation. For the synthesis of dichlorinated benzoic acids and their derivatives, this could involve the exploration of catalytic systems that operate under milder conditions and offer high selectivity, thereby minimizing the formation of unwanted byproducts. The development of continuous flow reactors is also a significant step towards safer and more efficient production of substituted benzoic acids. google.com
Future research will likely focus on the development of chemoenzymatic strategies that combine the advantages of both traditional chemical synthesis and biocatalysis. This hybrid approach could lead to novel and highly efficient pathways for the production of this compound and its derivatives.
| Synthetic Approach | Key Advantages | Future Research Focus |
| Green Chemistry | Reduced waste, safer reagents, lower energy consumption | Development of novel catalysts, use of renewable feedstocks, and implementation of continuous flow processes. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Discovery and engineering of novel halogenases and other relevant enzymes, and optimization of reaction conditions for industrial scale-up. |
| Chemoenzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis | Seamless integration of chemical and enzymatic steps to create novel and efficient synthetic routes. |
Integration of Advanced Computational Techniques in Molecular Discovery
The exploration of the chemical space and potential applications of this compound can be significantly accelerated through the use of advanced computational techniques. In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functionalities.
Molecular modeling and docking simulations are powerful techniques for investigating the potential biological activity of this compound and its derivatives. mdpi.comallsubjectjournal.com These methods can predict how a molecule might interact with a specific biological target, such as an enzyme or a receptor, providing insights into its potential as a therapeutic agent. For instance, docking studies can help in the rational design of new inhibitors for specific enzymes by predicting the binding affinity and orientation of the molecule in the active site. mdpi.com
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments. scribd.comunimi.itresearchgate.net These simulations can model the movement of atoms and molecules over time, offering insights into conformational changes, interactions with solvent molecules, and the stability of molecular complexes. This information is crucial for understanding the physicochemical properties of the compound and its derivatives.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery. These computational tools can forecast the pharmacokinetic and toxicological properties of a molecule before it is synthesized, saving significant time and resources. By applying these methods to this compound, researchers can assess its drug-likeness and identify potential liabilities early in the development process.
| Computational Technique | Application in Research | Potential Insights |
| Molecular Modeling & Docking | Prediction of biological activity and binding to target proteins. | Identification of potential therapeutic targets and rational design of new drug candidates. |
| Molecular Dynamics Simulations | Study of molecular motion and interactions in various environments. | Understanding of conformational flexibility, solvation effects, and binding stability. |
| In Silico ADMET Prediction | Forecasting of pharmacokinetic and toxicological properties. | Early assessment of drug-likeness and potential safety issues. |
Exploration of Uncharted Chemical Reactivity and Transformative Applications
The unique combination of a carboxylic acid, two chlorine atoms, and a phenylmethoxy group on the aromatic ring of this compound endows it with a rich and largely unexplored chemical reactivity. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group influences the reactivity of the aromatic ring, making it a versatile building block for further chemical transformations. cutm.ac.inlibretexts.orgnih.govyoutube.comstudy.com
The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, opening up avenues for the synthesis of a diverse library of derivatives. These derivatives could find applications in various fields, from medicinal chemistry to materials science.
The presence of two chlorine atoms offers opportunities for cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. These reactions could be used to introduce new substituents onto the aromatic ring, further diversifying the molecular scaffold. The development of novel catalytic systems for the selective functionalization of the C-Cl bonds is a key area for future research.
While its use as an intermediate in the synthesis of certain biologically active compounds has been noted in patent literature google.comgoogle.com, the full scope of its potential applications remains to be uncovered. Beyond its role as a synthetic intermediate, there is potential for this compound and its derivatives to be used in the development of:
Novel agrochemicals: The halogenated aromatic structure is a common feature in many pesticides and herbicides. nih.gov
Advanced materials: The rigid aromatic core could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or flame retardancy.
Functional dyes and pigments: The chromophoric nature of the aromatic system could be exploited for the development of new colorants.
The exploration of the chemical reactivity of this compound, coupled with a systematic investigation of the properties of its derivatives, is expected to unveil a wide range of transformative applications in the coming years.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3,5-Dichloro-4-phenylmethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves sequential chlorination and etherification. Starting with 4-hydroxybenzoic acid derivatives, chlorination (e.g., using Cl₂ or SOCl₂) introduces Cl groups at positions 3 and 5. Subsequent etherification with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) introduces the phenylmethoxy group. Optimizing stoichiometry and reaction time is critical; excessive chlorination may lead to over-substitution, while incomplete etherification reduces purity. Crystallization in ethanol-water mixtures (1:1 v/v) improves purity, as demonstrated in analogous syntheses .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as distinct multiplets (δ 7.2–7.5 ppm for benzyl groups; δ 8.0–8.3 ppm for benzoic acid protons). Chlorine substituents deshield adjacent carbons, observable in ¹³C NMR (e.g., C-Cl at ~125–135 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680–1700 cm⁻¹), and C-O-C ether stretch (~1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion [M-H]⁻ at m/z 295.01 (C₁₄H₉Cl₂O₃⁻) confirms molecular weight.
- HPLC : Purity >97% can be validated using a C18 column with acetonitrile/0.1% formic acid mobile phase .
Q. What solubility properties should researchers consider when designing experiments with this compound?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Recrystallization from ethanol-water (3:1) enhances purity, as residual DMSO can interfere with downstream assays .
Advanced Research Questions
Q. How can researchers optimize the etherification step to minimize competing side reactions?
- Methodological Answer : Competing oxidation of the benzyl group or hydrolysis of the ether bond can occur under harsh conditions. To mitigate:
- Use anhydrous solvents (e.g., dry DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency at lower temperatures (60–80°C vs. reflux).
- Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1); a delayed benzaldehyde byproduct (Rf ~0.5) indicates incomplete conversion .
Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoic acid derivatives?
- Methodological Answer : Discrepancies often arise from impurities or assay variability.
- Purity Validation : Use HPLC-MS to confirm absence of dechlorinated byproducts (e.g., 3-Cl or 5-Cl analogs).
- Assay Standardization : Pre-treat cell lines with cytochrome P450 inhibitors to reduce metabolic interference.
- Comparative Studies : Benchmark against 3,5-Dichloro-4-hydroxybenzoic acid (EC₅₀ ~10 μM in antimicrobial assays) to contextualize activity .
Q. What intermediates are proposed in the chlorination mechanism, and how can they be characterized?
- Methodological Answer :
- Proposed Intermediates : Aryl radical intermediates during Cl₂ activation or chloronium ion formation.
- Trapping Methods : Add radical scavengers (e.g., TEMPO) to quench reactions; analyze products via GC-MS for chlorinated adducts.
- In-Situ Monitoring : Use Raman spectroscopy to track Cl₂ consumption (peaks at ~550 cm⁻¹) or UV-vis for hypochlorous acid formation .
Methodological Challenges & Data Analysis
Q. How should researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer : Scale-up challenges include heat dissipation and mixing inefficiencies.
- Flow Chemistry : Use microreactors to improve heat transfer during chlorination (residence time ~30 min at 50°C).
- Workup Optimization : Replace traditional filtration with centrifugal partitioning chromatography (CPC) to recover >90% product from crude mixtures .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
